4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone
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Overview
Description
4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone is a useful research compound. Its molecular formula is C19H17NO3S and its molecular weight is 339.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Properties of Fluorinated Polyamides
A study by Liu et al. (2013) in the Journal of Fluorine Chemistry explored the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers demonstrated high thermal stability, good solubility in organic solvents, and could be cast into transparent, flexible, and strong films with low dielectric constants and high transparency. This research contributes to the development of advanced materials with potential applications in various industries, including electronics and aerospace (Liu et al., 2013).
Metal Complexes with Pyridinone Derivatives
Sousa et al. (2001) in the New Journal of Chemistry investigated the structural characterization of metal complexes containing 1-[(4-methylphenyl)sulfonyl]-2-[(2-pyridylmethylene)amino]benzene. Their work provided valuable insights into the formation of various metal complexes with potential applications in catalysis, material science, and medicinal chemistry (Sousa et al., 2001).
Novel Synthesis of Sulfonated Polybenzimidazoles
Liu et al. (2014) in Solid State Ionics presented a novel series of sulfonated polybenzimidazoles containing 4-phenyl phthalazinone groups for potential use as proton exchange membranes. These polymers showed excellent thermal stability, low water uptake, good mechanical properties, and high conductivity, indicating their promise for applications in fuel cell technology (Liu et al., 2014).
Antimicrobial Activity of Novel Compounds
The antimicrobial activity of novel compounds based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole was investigated by El‐Emary et al. (2002). They demonstrated that these new heterocycles showed significant antimicrobial properties, highlighting their potential in pharmaceutical research and development (El‐Emary et al., 2002).
Synthesis of Ionic Liquids for Catalysis
Moosavi‐Zare et al. (2013) synthesized and characterized novel ionic liquids, specifically 1-sulfopyridinium chloride, and demonstrated their efficacy as catalysts for tandem Knoevenagel–Michael reactions. This research contributes to the development of new catalytic materials for organic synthesis and industrial applications (Moosavi‐Zare et al., 2013).
Alzheimer's Therapy: Metal Ion-Binding Agents
Scott et al. (2011) explored N-aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones as agents for Alzheimer's therapy. These molecules showed promise in sequestering, redistributing, and removing metal ions, a crucial aspect of developing therapies for neurodegenerative diseases like Alzheimer's (Scott et al., 2011).
Mechanism of Action
Target of Action
The primary target of 4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone is the Wnt/β-catenin signaling pathway . This pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation is often associated with various types of cancers .
Mode of Action
This compound acts as a potent and selective inhibitor of Wnt/β-catenin signaling . It binds to β-catenin, promoting its degradation, and specifically downregulates Wnt/β-catenin target genes . This interaction leads to a decrease in the active β-catenin levels, thereby inhibiting the Wnt signaling-dependent proliferation of cancer cells .
Biochemical Pathways
The compound affects the Wnt/β-catenin signaling pathway, which is a key regulator of cell growth and differentiation . By inhibiting this pathway, the compound can suppress the expansion of established tumors from Wnt-dependent cancer cells .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The compound exhibits potent anti-tumor effects selectively on Wnt-dependent cancer cells . It selectively decreases cell viability of Wnt-dependent cells while showing little effect on Wnt-independent cells and normal human cells . In vivo studies have shown that it can inhibit tumor growth of Wnt-dependent cancer cells in mouse xenograft models .
Properties
IUPAC Name |
4-methyl-3-(4-methylphenyl)sulfonyl-6-phenyl-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-13-8-10-16(11-9-13)24(22,23)18-14(2)12-17(20-19(18)21)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRRIIAGJMNWPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(NC2=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.